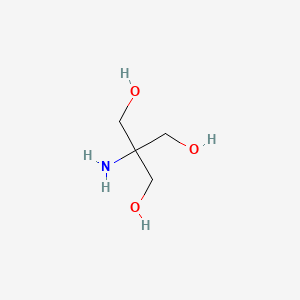










|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
|
|
Name
|
solution
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
polymyxin B Tris NaCl
|
|
Quantity
|
30 μL
|
|
Type
|
solvent
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CO)(CO)N)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
|
|
Name
|
solution
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
polymyxin B Tris NaCl
|
|
Quantity
|
30 μL
|
|
Type
|
solvent
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CO)(CO)N)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
|
|
Name
|
solution
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
polymyxin B Tris NaCl
|
|
Quantity
|
30 μL
|
|
Type
|
solvent
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CO)(CO)N)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |